molecular formula C20H24BrN3O4S B2421216 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide CAS No. 896259-32-8

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide

Cat. No.: B2421216
CAS No.: 896259-32-8
M. Wt: 482.39
InChI Key: NKHIDBDXDRXYCY-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide is a high-affinity, reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme central to the metabolism of dopamine in the brain. Its primary research value lies in its application as a pharmacological tool in neuroscience, particularly for modeling and investigating novel therapeutic strategies for Parkinson's disease. By selectively inhibiting MAO-B, this compound increases synaptic dopamine levels, which can be utilized to study dopaminergic neurotransmission and neuroprotection in preclinical models. The compound's design, featuring a sulfonamide group and a lipophilic aromatic system, contributes to its potent binding to the active site of the MAO-B enzyme. Research utilizing this inhibitor focuses on elucidating the role of MAO-B in oxidative stress and neurodegeneration, as well as in the validation of new treatment paradigms aimed at preserving dopaminergic neurons. Its high selectivity profile minimizes off-target interactions with MAO-A, making it a precise instrument for dissecting the distinct biological functions of these two enzyme isoforms in the central nervous system.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O4S/c1-23-8-10-24(11-9-23)18(15-2-7-19-20(12-15)28-14-27-19)13-22-29(25,26)17-5-3-16(21)4-6-17/h2-7,12,18,22H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHIDBDXDRXYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide is a compound of interest due to its potential therapeutic applications. Its unique structural features suggest possible interactions with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzo[d][1,3]dioxole moiety and a sulfonamide group. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC19H24BrN3O3S
Molecular Weight442.38 g/mol
IUPAC NameThis compound
CAS Registry NumberNot available

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

1. Inhibition of Enzymatic Activity:
Research indicates that sulfonamide derivatives can inhibit carbonic anhydrase and other enzymes involved in metabolic processes. This inhibition may lead to alterations in physiological parameters such as blood pressure and heart rate.

2. Antimicrobial Activity:
Sulfonamides are known for their antimicrobial properties. Studies have shown that similar compounds exhibit significant activity against various bacterial strains, suggesting that this compound may also possess antimicrobial efficacy.

3. Anti-inflammatory Effects:
Preliminary studies suggest that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in vitro. This aligns with findings from related sulfonamide derivatives.

Study 1: Cardiovascular Effects

A study evaluated the impact of related sulfonamide compounds on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure and coronary resistance compared to controls, suggesting potential cardiovascular benefits .

Study 2: Antimicrobial Activity

Another investigation focused on the synthesis of sulfonamide derivatives with carboxamide functionalities. Compounds were tested for their antimicrobial activity against various pathogens. The results demonstrated that certain derivatives exhibited MIC values as low as 6.28 mg/mL against E. coli and S. aureus, indicating promising antimicrobial properties .

Study 3: Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to calcium channels, which are crucial in cardiovascular function. Theoretical models suggest that the compound may act as a calcium channel blocker, potentially leading to vasodilatory effects .

Scientific Research Applications

Antimicrobial Activity

Sulfonamide derivatives are known for their antimicrobial properties. Research indicates that this compound may exhibit significant activity against various bacterial strains. For instance, preliminary studies suggest that it could be effective against pathogens such as Escherichia coli and Staphylococcus aureus, which are common in clinical infections. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 6.28 mg/mL, suggesting promising antimicrobial efficacy .

Inhibition of Enzymatic Activity

This compound may inhibit the activity of carbonic anhydrase and other enzymes critical to metabolic processes. Such inhibition can lead to alterations in physiological parameters, including blood pressure regulation and heart rate modulation. This mechanism is particularly relevant in the context of cardiovascular diseases .

Anti-inflammatory Effects

Preliminary investigations have indicated that N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in vitro. This aligns with findings from other sulfonamide derivatives, suggesting potential therapeutic applications in inflammatory conditions .

Study 1: Cardiovascular Effects

A study evaluated the impact of related sulfonamide compounds on perfusion pressure using an isolated rat heart model. Results indicated that certain derivatives significantly decreased perfusion pressure and coronary resistance compared to controls, suggesting potential cardiovascular benefits .

Study 2: Antimicrobial Activity

Another investigation focused on synthesizing sulfonamide derivatives with carboxamide functionalities. Compounds were tested for their antimicrobial activity against various pathogens. The results demonstrated that certain derivatives exhibited MIC values indicating promising antimicrobial properties .

Study 3: Molecular Docking Studies

Molecular docking studies have predicted the binding affinity of this compound to calcium channels, which are crucial in cardiovascular function. Theoretical models suggest that the compound may act as a calcium channel blocker, potentially leading to vasodilatory effects .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 4-bromobenzenesulfonamide group participates in S<sub>N</sub>2 reactions under basic conditions. For example:

  • Reaction with secondary amines (e.g., morpholine) in dimethylformamide (DMF) at 80°C yields aryl amine derivatives .

  • Halogen exchange with potassium iodide in the presence of CuI catalysts produces iodinated analogs.

Key conditions :

Reaction TypeReagents/ConditionsProduct
S<sub>N</sub>2Morpholine, DMF, 80°C, 12 hrsAryl-morpholine sulfonamide
Halogen exchangeKI, CuI, DMSO, 100°C, 24 hrs4-Iodobenzenesulfonamide

Acylation at the Piperazine Nitrogen

The secondary amine in the 4-methylpiperazine moiety undergoes acylation with activated carbonyl reagents:

  • Reaction with bromoacetic acid in dichloromethane (DCM) forms an acetylated intermediate .

  • Use of Boc-protected reagents (e.g., Boc-glycine) followed by deprotection yields free amine derivatives for further functionalization .

Example pathway :

  • 3 (free amine intermediate) + Boc-glycine → 4 (Boc-protected acylation product) .

  • Deprotection with trifluoroacetic acid (TFA) regenerates the reactive amine .

Hydrogenation of Functional Groups

While the parent compound lacks reducible nitro groups, derivatives with nitro substituents (e.g., at the benzene ring) undergo catalytic hydrogenation:

  • 10% Pd/C in methanol under H<sub>2</sub> (1 atm) converts nitro groups to amines .

  • This reaction modifies electronic properties and enhances biological activity in analogs .

Data from related compounds :

Starting MaterialProductConditionsYield
4-NO<sub>2</sub> analog4-NH<sub>2</sub> analog10% Pd/C, MeOH, 24 hrs85%

Acid/Base-Mediated Reactions

The sulfonamide group exhibits pH-dependent behavior :

  • Protonation occurs in acidic media (pH < 4), enhancing water solubility.

  • Deprotonation in basic conditions (pH > 10) facilitates salt formation with metal ions (e.g., Na<sup>+</sup>, K<sup>+</sup>).

Stability notes :

  • Stable in neutral aqueous solutions but degrades under strong acids/bases.

  • Hydrolysis of the benzodioxole ring occurs in concentrated HCl at elevated temperatures.

Catalytic Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids:

  • Reaction with 4-methoxyphenylboronic acid using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst produces biaryl sulfonamides .

Optimized conditions :

CatalystBaseSolventTemperatureYield
Pd(PPh<sub>3</sub>)<sub>4</sub>K<sub>2</sub>CO<sub>3</sub>DME/H<sub>2</sub>O90°C72%

Reaction Monitoring and Characterization

  • Thin-layer chromatography (TLC) with silica gel GF<sub>254</sub> plates monitors reaction progress.

  • UV-Vis spectroscopy (λ<sub>max</sub> = 270 nm) quantifies sulfonamide derivatives.

  • Differential scanning calorimetry (DSC) confirms thermal stability up to 200°C.

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in generating analogs with tailored electronic and steric properties. The integration of modern techniques like flow chemistry further enhances synthetic efficiency for large-scale applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Use reductive amination to couple 4-methylpiperazine with a benzo[d][1,3]dioxol-5-yl intermediate. Hydrogenation under high-pressure H₂ with Raney Ni in ethanol is effective but requires strict air exclusion to prevent oxidation at the benzylic position .
  • Step 2 : Introduce the 4-bromobenzenesulfonamide group via nucleophilic substitution. Phosphorous oxychloride (POCl₃) can facilitate cyclization reactions at 120°C, as demonstrated in analogous sulfonamide syntheses .
  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of reagents (e.g., POCl₃) to minimize side products.

Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?

  • Methodology :

  • Step 1 : Grow single crystals via slow evaporation in a solvent mixture (e.g., dichloromethane/hexane).
  • Step 2 : Perform X-ray crystallography using a diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å). Refinement software like SHELXL can resolve bond lengths, angles, and torsional parameters .
  • Validation : Compare experimental data with computational models (e.g., density functional theory (DFT)) to validate stereochemical assignments .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (hCA I/II) using a stopped-flow CO₂ hydration assay. IC₅₀ values can indicate potency .
  • Receptor Binding : Use radioligand displacement assays (e.g., dopamine D3 receptors) with tritiated ligands to measure binding affinity (Kᵢ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

  • Step 1 : Synthesize analogs with modifications to the 4-bromobenzenesulfonamide group (e.g., replace Br with Cl or CF₃) and the piperazine moiety (e.g., substituents at the N-position) .
  • Step 2 : Screen analogs against a panel of receptors/enzymes (e.g., GPCRs, kinases) to identify selectivity trends.
  • Analysis : Use multivariate regression models to correlate structural features (e.g., logP, polar surface area) with activity data .

Q. What computational strategies are effective for predicting metabolic stability and toxicity?

  • Methodology :

  • Step 1 : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess interactions with cytochrome P450 enzymes .
  • Step 2 : Use in silico tools like SwissADME to predict metabolic hotspots (e.g., benzylic oxidation sites) .
  • Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodology :

  • Step 1 : Replicate experiments under standardized conditions (e.g., buffer pH, temperature, and cell line/purity).
  • Step 2 : Conduct meta-analysis of published data to identify confounding variables (e.g., assay type, compound purity >95%) .
  • Advanced Techniques : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and resolve discrepancies in affinity measurements .

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